molecular formula C14H12ClFN2OS B5729470 N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea

Cat. No. B5729470
M. Wt: 310.8 g/mol
InChI Key: AGZGXFFVXGTAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea, also known as CMF 101, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This molecule has gained attention due to its unique chemical structure and potential pharmacological properties. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea 101 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound 101 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound 101 has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound 101 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound 101 inhibits the growth of cancer cells and induces apoptosis, which is programmed cell death. In vivo studies have shown that this compound 101 inhibits tumor growth in animal models of breast cancer, lung cancer, and prostate cancer. This compound 101 has also been shown to have anti-inflammatory effects, as it inhibits the production of prostaglandins. Additionally, this compound 101 has been shown to have anti-viral effects, as it inhibits the replication of HIV and hepatitis C viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea 101 in lab experiments is its unique chemical structure, which allows for the study of its potential pharmacological properties. This compound 101 has also been shown to have low toxicity in animal models, which makes it a promising candidate for further study. One limitation of using this compound 101 in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea 101. One direction is the study of its potential use in combination with other drugs for the treatment of cancer and viral infections. Another direction is the study of its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound 101 and its potential pharmacological properties.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea 101 involves the reaction between 5-chloro-2-methoxyaniline and 2-fluorobenzoyl isothiocyanate in the presence of a base. The reaction yields this compound 101 as a white solid with a melting point of 212-214°C. This synthesis method has been optimized to produce high yields of this compound 101 with high purity.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(2-fluorophenyl)thiourea 101 has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound 101 has been studied in vitro and in vivo for its potential use in the treatment of breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2OS/c1-19-13-7-6-9(15)8-12(13)18-14(20)17-11-5-3-2-4-10(11)16/h2-8H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGXFFVXGTAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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